molecular formula C32H38O19 B3026491 (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate CAS No. 6001-76-9

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate

Cat. No.: B3026491
CAS No.: 6001-76-9
M. Wt: 726.6 g/mol
InChI Key: KMUJVRDSAIKKTF-MTDLMOCGSA-N
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Description

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid functional group, making it highly reactive and versatile in chemical reactions.

Mechanism of Action

Target of Action

Chlorogenic acid hemihydrate (CGA) primarily targets the enzyme alpha-glucosidase , which is responsible for breaking down carbohydrates. It also targets neuroreceptors and ion channels . Additionally, it has been found to inhibit DNA methylation catalysed by prokaryotic M.Sssl DNA methyltransferase and human DNMT1 .

Mode of Action

CGA exerts its effects by inhibiting alpha-glucosidase , reducing the uptake of carbohydrates and glucose during digestion. It also modulates neuroreceptors and ion channels , and inhibits DNA methylation . This results in a variety of biological activities, including antioxidant, liver and kidney protection, antibacterial, antitumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, and protection of the nervous system .

Biochemical Pathways

CGA affects several biochemical pathways. It raises antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It also elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids . Furthermore, it can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors .

Pharmacokinetics

The inherent low bioavailability of CGA poses challenges in practical deployments . It is readily soluble in polar solvents, such as methanol, ethanol, and acetone , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of CGA’s action are diverse. It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .

Action Environment

CGA is particularly susceptible to environmental conditions, such as solvent type, pH, temperature, and light . These factors must be considered during the extraction of CGA, as they can influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective oxidation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it an ideal candidate for creating polymers and other advanced materials.

Biology

In biological research, (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
  • (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;anhydrate

Uniqueness

The hydrate form of this compound is unique due to its specific hydration state, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical.

Properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18O9.H2O/c2*17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h2*1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b2*4-2+;/t2*11-,12-,14-,16+;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJVRDSAIKKTF-MTDLMOCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745381
Record name (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6001-76-9
Record name (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Reactant of Route 2
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Reactant of Route 3
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Reactant of Route 4
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Reactant of Route 5
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Reactant of Route 6
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate

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